molecular formula C14H16F3N3O2 B2436195 N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-3-carboxamide CAS No. 2415457-07-5

N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-3-carboxamide

Cat. No.: B2436195
CAS No.: 2415457-07-5
M. Wt: 315.296
InChI Key: PNJZRELGHAEFRJ-UHFFFAOYSA-N
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Description

The compound “N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-3-carboxamide” is a complex organic molecule. It contains several functional groups and structural features, including a trifluoromethyl group, a pyridine ring, an azetidine ring, an oxolane ring, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethyl copper . The pyridine ring could be formed using a method like the Chichibabin pyridine synthesis . The azetidine and oxolane rings could be formed through cyclization reactions . The carboxamide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The trifluoromethyl group is electron-withdrawing, which could affect the electronic distribution in the molecule . The pyridine ring is aromatic and can participate in π-π stacking interactions . The azetidine and oxolane rings are small, strained rings, which could affect the compound’s reactivity .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the trifluoromethyl group could potentially be replaced with other groups through nucleophilic aromatic substitution reactions . The pyridine ring could undergo electrophilic aromatic substitution reactions . The azetidine and oxolane rings could be opened under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability . The presence of the pyridine ring could make the compound capable of forming hydrogen bonds, which could affect its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it could interact with biological targets through a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. For example, if the compound is highly lipophilic, it could potentially accumulate in fatty tissues if ingested or inhaled . The compound could also potentially be irritating or corrosive, depending on its structure and properties .

Future Directions

The future directions for research on this compound could include further studies to determine its properties and potential uses. For example, if the compound shows promising biological activity, it could be developed into a drug . Alternatively, if the compound has interesting chemical properties, it could be used as a building block for the synthesis of other complex molecules .

Properties

IUPAC Name

N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2/c15-14(16,17)10-1-3-18-12(5-10)20-6-11(7-20)19-13(21)9-2-4-22-8-9/h1,3,5,9,11H,2,4,6-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJZRELGHAEFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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